N-(4-methoxyphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1021221-37-3
Cat. No.: VC11957048
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021221-37-3 |
|---|---|
| Molecular Formula | C24H24N4O3S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H24N4O3S/c1-15(2)28-23(30)22-21(19(13-25-22)16-7-5-4-6-8-16)27-24(28)32-14-20(29)26-17-9-11-18(31-3)12-10-17/h4-13,15,25H,14H2,1-3H3,(H,26,29) |
| Standard InChI Key | NPSCBDNDWJWCMH-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC |
| Canonical SMILES | CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC |
Introduction
This compound is a complex organic molecule featuring multiple functional groups and structural motifs. It belongs to the class of acetamides and contains a pyrrolo[3,2-d]pyrimidine core, which is often associated with pharmacological activity. The presence of a methoxyphenyl group and a sulfanyl-acetamide linkage suggests potential biological or chemical reactivity.
Molecular Formula and Weight
While the exact molecular formula is not provided in the search results, the structure suggests it is a moderately large molecule with potential for hydrogen bonding and hydrophobic interactions.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the pyrrolo[3,2-d]pyrimidine core: This is often achieved through cyclization reactions involving appropriate precursors like amino acids or pyrimidines.
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Introduction of the sulfanyl group: This step may involve thiolation reactions using sulfur-containing reagents.
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Attachment of the methoxyphenyl group: This is usually achieved via nucleophilic substitution or coupling reactions.
Pharmacological Activity
Compounds containing pyrrolo[3,2-d]pyrimidine scaffolds have been studied for:
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Anticancer properties: Acting as inhibitors of kinases or other enzymes involved in cell proliferation.
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Anti-inflammatory effects: Targeting pathways like COX or LOX enzymes.
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Antiviral activity: Interfering with viral replication mechanisms.
Chemical Reactivity
The methoxy and sulfanyl groups could make this compound reactive under certain conditions, allowing it to participate in further chemical transformations or binding interactions.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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NMR to identify hydrogen environments.
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NMR for carbon framework analysis.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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To identify functional groups based on characteristic absorption bands.
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X-ray Crystallography:
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For detailed three-dimensional structural elucidation.
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Data Table
| Feature | Description |
|---|---|
| Chemical Name | N-(4-methoxyphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
| Functional Groups | Methoxyphenyl, Pyrrolo[3,2-d]pyrimidine, Sulfanyl-acetamide |
| Potential Applications | Anticancer, Anti-inflammatory, Antiviral |
| Analytical Techniques | NMR, MS, IR, X-ray Crystallography |
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